(2S,7R)-3-ethyl-17-methyl-6-propan-2-yl-3,6,10-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),11,13,15-tetraene
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Overview
Description
(2S,7R)-3-ethyl-17-methyl-6-propan-2-yl-3,6,10-triazatetracyclo[87002,7011,16]heptadeca-1(17),11,13,15-tetraene is a complex polycyclic compound with significant interest in the fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,7R)-3-ethyl-17-methyl-6-propan-2-yl-3,6,10-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),11,13,15-tetraene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzoyl isothiocyanate with 2-(2-aminophenyl)-1H-benzimidazole can yield a similar triazatetracyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and the use of catalysts like gold(I) or silver(I) can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2S,7R)-3-ethyl-17-methyl-6-propan-2-yl-3,6,10-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),11,13,15-tetraene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the substituents present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2S,7R)-3-ethyl-17-methyl-6-propan-2-yl-3,6,10-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),11,13,15-tetraene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its potential therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific enzymes or receptors makes it a promising compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (2S,7R)-3-ethyl-17-methyl-6-propan-2-yl-3,6,10-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),11,13,15-tetraene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (9E)-8,10,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene]benzamide
- Other triazatetracyclic compounds with similar ring structures and nitrogen atoms.
Uniqueness
What sets (2S,7R)-3-ethyl-17-methyl-6-propan-2-yl-3,6,10-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),11,13,15-tetraene apart is its specific stereochemistry and the presence of ethyl, methyl, and propan-2-yl groups. These substituents can significantly influence the compound’s reactivity and interactions with biological targets, making it a unique and valuable compound for research and development.
Properties
Molecular Formula |
C20H29N3 |
---|---|
Molecular Weight |
311.5 g/mol |
IUPAC Name |
(2S,7R)-3-ethyl-17-methyl-6-propan-2-yl-3,6,10-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),11,13,15-tetraene |
InChI |
InChI=1S/C20H29N3/c1-5-21-12-13-22(14(2)3)18-10-11-23-17-9-7-6-8-16(17)15(4)19(23)20(18)21/h6-9,14,18,20H,5,10-13H2,1-4H3/t18-,20+/m1/s1 |
InChI Key |
WXNVFYIBELASJW-QUCCMNQESA-N |
Isomeric SMILES |
CCN1CCN([C@H]2[C@H]1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C |
Canonical SMILES |
CCN1CCN(C2C1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C |
Synonyms |
atiprosin atiprosin maleate AY 28,228 AY-28228 pyrazino(2',3':3,4)pyrido(1,2-a)indole-1-ethyl-1,2,3,4,4a,5,6,12b-octahydro-12-methyl-4-(1-methylethyl)-2-butanedioate |
Origin of Product |
United States |
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